

Generating a DMBT1 Knockout Mouse Model: Application Notes and Protocols

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Compound of Interest

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Abstract

Deleted in Malignant Brain Tumors 1 (**DMBT1**), also known as salivary agglutinin (SAG) or gp-340, is a multifaceted glycoprotein implicated in innate immunity, inflammation, and cancer. As a scavenger receptor, **DMBT1** plays a crucial role in mucosal defense by binding to a wide range of pathogens. Its dysregulation has been associated with various diseases, including Crohn's disease and several types of cancer. The generation of a **DMBT1** knockout (KO) mouse model is an invaluable tool for elucidating its physiological functions and its role in pathological processes. This document provides detailed application notes and experimental protocols for the generation and characterization of a **DMBT1** KO mouse model using both CRISPR-Cas9 and embryonic stem (ES) cell-based gene targeting strategies.

Introduction

DMBT1 is a secreted protein characterized by the presence of multiple scavenger receptor cysteine-rich (SRCR) domains. It is highly expressed in epithelial tissues and mucosal surfaces, where it acts as a pattern recognition molecule, binding to various pathogens, including bacteria and viruses, thereby preventing their entry into host cells. Beyond its role in pathogen clearance, **DMBT1** is involved in regulating inflammatory responses. Notably, it has been shown to inhibit lipopolysaccharide (LPS)-induced activation of the Toll-like receptor 4 (TLR4) signaling pathway, which in turn suppresses the downstream activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[1]

Given its diverse functions, studying the *in vivo* roles of **DMBT1** is critical. Knockout mouse models have revealed important insights, with some studies reporting embryonic lethality depending on the genetic background, while others have generated viable and fertile mice that exhibit an increased susceptibility to experimentally induced colitis.^{[2][3][4]} These models are instrumental for investigating the therapeutic potential of targeting **DMBT1** in inflammatory diseases and cancer.

This document outlines two primary methodologies for generating **DMBT1** knockout mice and provides protocols for their subsequent characterization.

Data Presentation

Phenotypic Characterization of **DMBT1** Knockout Mice

The following tables summarize quantitative data from studies characterizing the phenotype of **DMBT1** knockout mice.

Table 1: Susceptibility to Dextran Sulfate Sodium (DSS)-Induced Colitis.

Parameter	Wild-Type (WT)	DMBT1 KO	P-value	Reference
Body Weight Loss (%)				
Day 5	5.2 ± 1.1	6.1 ± 1.3	NS	[3]
Day 7	8.9 ± 1.5	10.2 ± 1.8	NS	[3]
Histopathology Score	3.1 ± 0.4	5.2 ± 0.6	< 0.05	[4]
TNF-α mRNA Expression (fold change)	1.0	2.5 ± 0.5	< 0.05	[4]
IL-6 mRNA Expression (fold change)	1.0	3.1 ± 0.7	< 0.05	[4]

NS: Not Significant. Data are presented as mean ± SEM.

Table 2: Gastric Lesion Analysis in **DMBT1** Knockout Mice after *H. pylori* Infection.

Parameter	Wild-Type (WT)	DMBT1 KO	P-value	Reference
Inflammatory Infiltrate Score	1.8 ± 0.3	2.9 ± 0.4	< 0.05	
Metaplastic Changes Score	1.2 ± 0.2	2.5 ± 0.3	< 0.01	
Ki67+ Proliferating Cells (per crypt)	17.1 ± 1.1	33.4 ± 7.9	< 0.01	

Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Generating a **DMBT1** Knockout Mouse using CRISPR-Cas9

This protocol describes the generation of a **DMBT1** knockout mouse model by introducing a frameshift mutation using the CRISPR-Cas9 system.

1.1. Guide RNA (gRNA) Design and Synthesis

Two gRNA sequences targeting the mouse **Dmbt1** gene are provided below. These sequences are based on a commercially available CRISPR knockout kit.[\[2\]](#)

- gRNA1 Target Sequence: 5'-ACAAATTCATCCAACCCACC-3'
- gRNA2 Target Sequence: 5'-AGCAAAGAGCCTCCTTGAGA-3'

These gRNAs should be synthesized as single-stranded DNA oligonucleotides and cloned into a suitable gRNA expression vector.

1.2. Preparation of Cas9 mRNA and gRNA

- In vitro transcribe Cas9 mRNA from a linearized plasmid template using a commercially available kit.
- In vitro transcribe the gRNAs using a T7 promoter-driven template.
- Purify the Cas9 mRNA and gRNAs using appropriate purification kits.

1.3. Microinjection of Zygotes

- Harvest zygotes from superovulated female mice.
- Prepare a microinjection mix containing Cas9 mRNA (e.g., 100 ng/μl) and gRNAs (e.g., 50 ng/μl each).
- Microinject the mix into the cytoplasm of the zygotes.
- Transfer the microinjected zygotes into pseudopregnant female mice.

1.4. Genotyping of Founder Mice

- At 2-3 weeks of age, obtain tail biopsies from the resulting pups.
- Extract genomic DNA.
- Perform PCR amplification of the target region using primers flanking the gRNA target sites.
- Sequence the PCR products to identify mice with insertions or deletions (indels) that result in a frameshift mutation.

Protocol 2: Generating a DMBT1 Knockout Mouse using Embryonic Stem (ES) Cell Targeting

This protocol outlines the generation of a **DMBT1** knockout mouse through homologous recombination in ES cells. This method allows for the creation of a conditional knockout allele.

2.1. Construction of the **DMBT1** Targeting Vector

The targeting vector is designed to replace a critical exon of the **Dmbt1** gene with a selection cassette.

- **Homology Arms:** Isolate genomic DNA from a 129-strain mouse. Amplify a 5' homology arm and a 3' homology arm flanking the exon to be deleted. The total length of homology should be at least 7 kb.^[5]
- **Selection Cassette:** A neomycin resistance gene (Neo) flanked by loxP sites is inserted between the homology arms. This allows for positive selection of targeted ES cells and subsequent removal of the selection cassette by Cre recombinase.
- **Negative Selection:** A thymidine kinase (tk) gene is placed outside one of the homology arms for negative selection against random integration.

2.2. ES Cell Culture and Electroporation

- Culture mouse ES cells (e.g., from a 129 strain) on a feeder layer of mouse embryonic fibroblasts (MEFs).
- Linearize the targeting vector and electroporate it into the ES cells.
- Select for targeted clones by culturing the ES cells in media containing G418 (for neomycin resistance) and ganciclovir (for negative selection against tk).

2.3. Screening for Targeted ES Cell Clones

- Pick and expand resistant ES cell colonies.
- Isolate genomic DNA from each clone.
- Screen for homologous recombination events using PCR and Southern blot analysis. Use primers and probes specific to the targeted region and the selection cassette.

2.4. Generation of Chimeric Mice

- Select correctly targeted ES cell clones with a normal karyotype.

- Microinject the targeted ES cells into blastocysts from a different mouse strain (e.g., C57BL/6).
- Transfer the chimeric blastocysts into pseudopregnant female mice.

2.5. Breeding for Germline Transmission

- Identify chimeric offspring (e.g., by coat color).
- Breed chimeric males with wild-type females.
- Genotype the offspring to identify those that have inherited the targeted **Dmbt1** allele.

Protocol 3: Genotyping of DMBT1 Knockout Mice by PCR

This protocol can be adapted for genotyping mice generated by either CRISPR-Cas9 or ES cell targeting.

3.1. DNA Extraction

- Obtain a small tail biopsy (~2 mm) from each mouse.
- Digest the tissue in a lysis buffer containing Proteinase K.
- Purify the genomic DNA using a standard phenol-chloroform extraction or a commercial DNA purification kit.

3.2. PCR Amplification

- Design three primers:
 - Forward Primer: Upstream of the targeted region.
 - Wild-Type Reverse Primer: Within the deleted region.
 - Knockout Reverse Primer: Within the inserted selection cassette (for ES cell targeting) or a region that would only amplify if a significant deletion has occurred (for CRISPR).

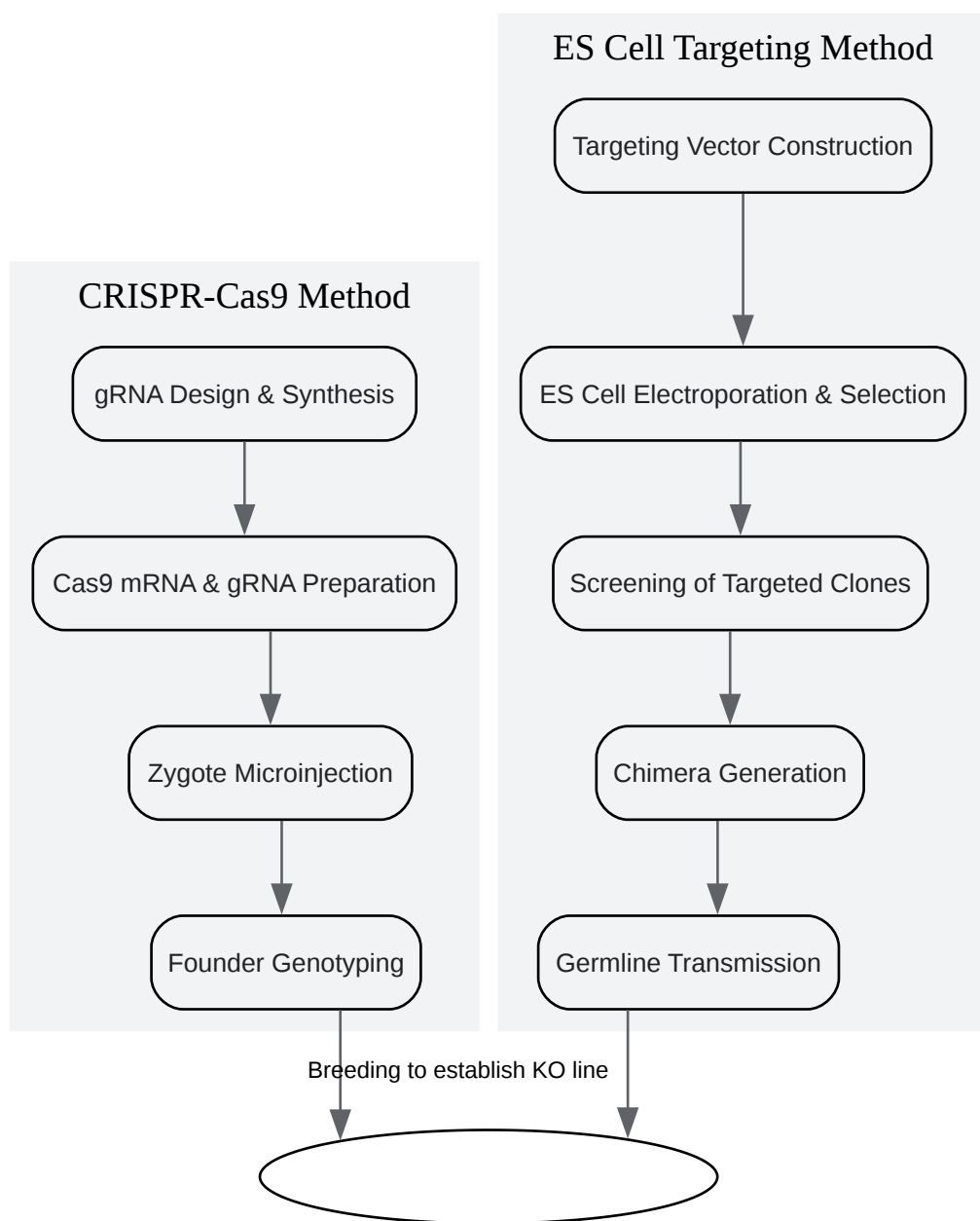
- Perform two separate PCR reactions or a multiplex PCR:
 - Wild-Type Allele: Forward and Wild-Type Reverse primers.
 - Knockout Allele: Forward and Knockout Reverse primers.
- PCR Cycling Conditions (Example):
 - Initial denaturation: 94°C for 3 minutes.
 - 35 cycles of:
 - Denaturation: 94°C for 30 seconds.
 - Annealing: 55-60°C for 30 seconds.
 - Extension: 72°C for 1 minute.
 - Final extension: 72°C for 5 minutes.

3.3. Gel Electrophoresis

- Run the PCR products on a 1.5-2% agarose gel.
- Visualize the bands under UV light after staining with a DNA intercalating dye.
- The presence and size of the bands will determine the genotype (Wild-Type, Heterozygous, or Homozygous Knockout).

Mandatory Visualizations

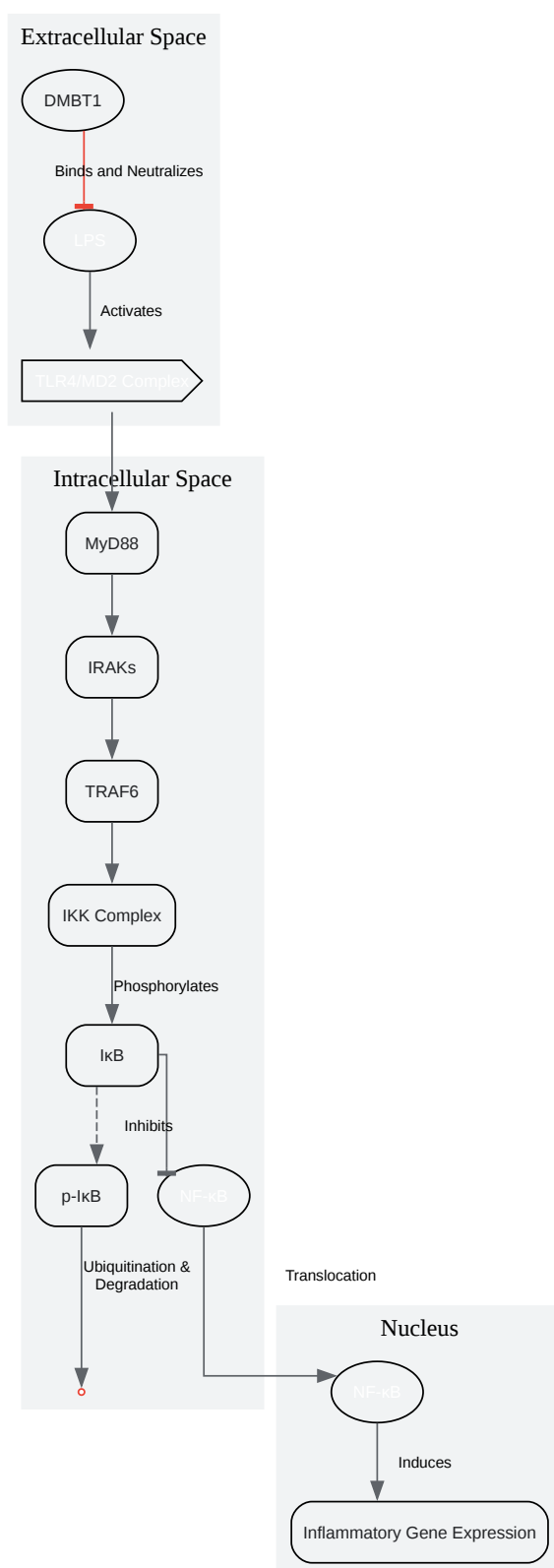
Experimental Workflow for Generating a DMBT1 Knockout Mouse



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Caption: Workflow for **DMBT1** knockout mouse generation.

Signaling Pathway: **DMBT1** Regulation of TLR4-NF- κ B Signaling



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Caption: **DMBT1** inhibits the TLR4-NF-κB signaling pathway.

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